2-Amino-4-methoxybutanenitrile hydrochloride
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Overview
Description
2-Amino-4-methoxybutanenitrile hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stability
2-Amino-4-methoxybutanenitrile hydrochloride serves as a stable form suitable for storage and an intermediate in the synthesis of compounds with potential therapeutic applications for neurological disorders, such as Parkinson’s and Alzheimer’s diseases. It is synthesized from 4-azidobutanenitrile through a modified Staudinger reduction, yielding the hydrochloride salt that exhibits stability at room temperature, crucial for pharmaceutical manufacturing processes (Capon et al., 2020).
Corrosion Inhibition
Compounds structurally related to this compound, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their corrosion inhibition properties. These compounds demonstrate significant efficacy in preventing the acidic corrosion of mild steel, highlighting the potential industrial applications of such compounds in protecting infrastructure and machinery against corrosive damage (Bentiss et al., 2009).
Biocatalysis for Amino Acid Synthesis
The synthesis of chiral building blocks for drug development, such as 2-amino-4-hydroxybutanoic acid, is another application where related compounds play a critical role. Through a biocatalytic one-pot cyclic cascade process involving aldolase and transaminase enzymes, these compounds are used to produce enantiomerically pure amino acids, demonstrating the utility of this compound in facilitating complex organic syntheses (Hernández et al., 2017).
Pharmaceutical Intermediate
The compound also finds applications in the synthesis of pharmaceuticals, such as β-substituted γ-aminobutyric acid derivatives, which possess high pharmacological activity. These derivatives, including 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), are significant for their roles as nootropic agents and myorelaxants. The synthesis of these compounds involves methods that may utilize intermediates like this compound, showcasing its role in the development of pharmacologically active substances (Vasil'eva et al., 2016).
Mechanism of Action
Mode of Action
, which suggests it may interact with its targets through chemical reactions, possibly involving the methacrylate group .
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
, which suggests that its action may be influenced by factors such as temperature, pH, and the presence of other reactive substances.
Properties
IUPAC Name |
2-amino-4-methoxybutanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-8-3-2-5(7)4-6;/h5H,2-3,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNYMUZWVVDYOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-17-1 |
Source
|
Record name | Butanenitrile, 2-amino-4-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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